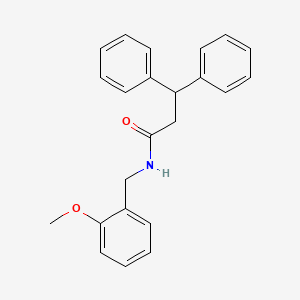
N-(2-methoxybenzyl)-3,3-diphenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxybenzyl)-phenethylamines, also known as NBOMes, are a group of synthetic phenethylamine derivatives. They are recognized for their potent psychedelic effects . These compounds have been modified by the introduction of an N-2-methoxybenzyl group . They are prevalent in unregulated drug markets and their toxicity profile is still poorly understood .
Synthesis Analysis
The synthesis of similar compounds, such as NBOMes, can be achieved via the reduction of substituted β-nitrostyrenes using a NaBH4/CuCl2 system . This method also reduces nitrobenzene and methyl benzoate in 92 to 97% yields .
Chemical Reactions Analysis
NBOMes are known to interact potently with serotonin 5-HT2A, 5-HT2B, 5-HT2C receptors, adrenergic α1 receptors, and dopaminergic D1 receptors . They exhibit low nanomolar affinity for 5-HT2A receptors, which is higher in comparison to other 2C compounds .
科学的研究の応用
Leishmaniasis Treatment Research
This compound has been characterized for its potential in vivo leishmanicidal activity against Leishmania mexicana . The research suggests that derivatives of this compound could be developed into treatments for leishmaniasis, a parasitic disease.
Hallucinogen Effect Analysis
Studies have investigated the hallucinogenic effects of compounds structurally similar to N-[(2-methoxyphenyl)methyl]-3,3-diphenylpropanamide . These research efforts are crucial for understanding the pharmacological properties and potential risks associated with such psychoactive substances.
Bioinformatics
The compound’s derivatives are used in bioinformatics to understand biological data, which includes the study of genomic sequences and protein structures . This field is essential for advancing drug discovery and development.
Microbiorobotics
In the field of microbiorobotics, derivatives of this compound could be utilized in the design and fabrication of microrobots for biomedical and environmental engineering applications . These microrobots can perform precise tasks at a microscale level.
Neurotoxicity Studies
Research has been conducted to unravel the neurotoxicity profile of psychedelic phenethylamines and their N-benzylphenethylamine analogues, which are related to N-[(2-methoxyphenyl)methyl]-3,3-diphenylpropanamide . These studies help in assessing the safety profile of new psychoactive substances.
Cancer Therapy Research
Compounds with a similar structure to N-[(2-methoxyphenyl)methyl]-3,3-diphenylpropanamide are being evaluated for their immune-stimulant properties in cancer therapies . This research is pivotal for developing treatments that can target tumor sites more effectively.
作用機序
Safety and Hazards
NBOMes are associated with significant toxicity . They have been linked to cases of acute intoxication, with brain and liver toxicity . Common adverse effects include visual and auditory hallucinations, confusion, anxiety, panic and fear, agitation, uncontrollable violent behavior, seizures, excited delirium, and sympathomimetic signs .
将来の方向性
Given the potential harmful effects of NBOMes and their prevalence in unregulated drug markets, further investigation on the mechanism of action, chemical, pharmacological, and toxicological properties is needed . This includes studies to evaluate their potential harmful effects and to better understand their toxicity profile .
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-26-22-15-9-8-14-20(22)17-24-23(25)16-21(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15,21H,16-17H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTHFLJKTRZQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-methoxyphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5223273.png)
![(2R*,6S*)-2,6-dimethyl-4-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)morpholine](/img/structure/B5223289.png)
![N-(4-chlorophenyl)-N'-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)thiourea](/img/structure/B5223299.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B5223301.png)
![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B5223312.png)
![[(3-nitrophenyl)(phenyl)methyl]formamide](/img/structure/B5223317.png)
![11-{[7-hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5223321.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-(4-pyridinyl)propanamide](/img/structure/B5223325.png)
![4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5223330.png)
![1,3-benzodioxol-5-ylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5223339.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5223349.png)
![4-{3-[1-(dibenzo[b,d]furan-4-ylmethyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5223353.png)
![2-[(1-ethyl-1H-indol-3-yl)thio]-N-(3-isoxazolylmethyl)acetamide](/img/structure/B5223360.png)
![(3aS*,6aR*)-5-(1,4-dithiepan-6-yl)-3-[3-(4-methoxyphenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5223366.png)